Product packaging for Nafenopin(Cat. No.:CAS No. 3771-19-5)

Nafenopin

Cat. No.: B1677897
CAS No.: 3771-19-5
M. Wt: 310.4 g/mol
InChI Key: XJGBDJOMWKAZJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H22O3 B1677897 Nafenopin CAS No. 3771-19-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-2-[4-(1,2,3,4-tetrahydronaphthalen-1-yl)phenoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O3/c1-20(2,19(21)22)23-16-12-10-15(11-13-16)18-9-5-7-14-6-3-4-8-17(14)18/h3-4,6,8,10-13,18H,5,7,9H2,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJGBDJOMWKAZJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)OC1=CC=C(C=C1)C2CCCC3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O3
Record name NAFENOPIN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20719
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8020911
Record name Nafenopin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8020911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Crystals. (NTP, 1992)
Record name NAFENOPIN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20719
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

CAS No.

3771-19-5
Record name NAFENOPIN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20719
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Nafenopin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3771-19-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nafenopin [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003771195
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nafenopin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8020911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NAFENOPIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/093W78U96W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

243 to 244 °F (NTP, 1992)
Record name NAFENOPIN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20719
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Molecular and Cellular Mechanisms of Nafenopin Action

Peroxisome Proliferation and Nafenopin-Mediated Effects

One of the most prominent effects of this compound is the induction of peroxisome proliferation, particularly in the liver of rodents. This process involves an increase in both the size and number of peroxisomes within hepatocytes. nih.govnih.gov This proliferation is a key adaptive change observed upon administration of this compound and other peroxisome proliferators. oup.comwho.int

Induction of Peroxisomal Enzyme Activities by this compound

This compound treatment leads to a significant induction of the activities of various peroxisomal enzymes. This enzymatic induction is a hallmark of peroxisome proliferation and plays a crucial role in the metabolic changes observed in response to this compound. oup.comwho.int

Palmitoyl-CoA Oxidation Activity Modulation

This compound has been shown to cause a pronounced increase in cyanide-insensitive palmitoyl-CoA beta-oxidation activity, a specific marker enzyme for peroxisomes. nih.govtandfonline.com This induction is dose-related in species like rats and hamsters. nih.gov Studies in primary cultures of rat hepatocytes have demonstrated a time-dependent increase in this activity upon this compound exposure. nih.gov This modulation of palmitoyl-CoA oxidation activity is a key aspect of this compound's effect on peroxisomal function, enhancing the cell's capacity for fatty acid breakdown. tandfonline.comscilit.com

Table 1: Effect of this compound on Palmitoyl-CoA Oxidation Activity

SpeciesDose (mg/kg/day)Treatment DurationEffect on Palmitoyl-CoA Oxidation ActivityCitation
Sprague-Dawley Rat0.5-5021 daysDose-related increase nih.gov
Syrian Hamster5-25021 daysDose-related increase (to a lesser extent) nih.gov
Guinea Pig50, 25021 daysComparatively small changes nih.gov
Marmoset50, 25021 daysComparatively small changes nih.gov
Rat HepatocytesNot specifiedTime-dependentPronounced increase nih.gov
Lauric Acid 12-Hydroxylase Activity Modulation

In addition to peroxisomal enzymes, this compound also induces the activity of microsomal enzymes involved in fatty acid oxidation, such as lauric acid 12-hydroxylase (also referred to as lauric acid ω-hydroxylase). nih.govresearchgate.net This induction is associated with an increase in cytochrome P450 isoenzymes, particularly those in the CYP4A subfamily. who.intoup.com Similar to palmitoyl-CoA oxidation, the induction of lauric acid 12-hydroxylase activity by this compound has been observed in rat and hamster liver. nih.gov Studies have shown a high correlation between the induction of peroxisomal parameters and lauric acid hydroxylation, suggesting a potential link in their regulatory mechanisms. scilit.com

Table 2: Effect of this compound on Lauric Acid 12-Hydroxylase Activity

SpeciesDose (mg/kg/day)Treatment DurationEffect on Lauric Acid 12-Hydroxylase ActivityCitation
Sprague-Dawley Rat0.5-5021 daysDose-related increase nih.gov
Syrian Hamster5-25021 daysDose-related increase (to a lesser extent) nih.gov
Guinea Pig50, 25021 daysComparatively small changes nih.gov
Marmoset50, 25021 daysComparatively small changes nih.gov
Rat HepatocytesNot specified70 hoursMarkedly induced scilit.com

Catalase Synthesis and Regulation by this compound

Catalase is another key enzyme found in peroxisomes, responsible for the degradation of hydrogen peroxide. who.intphysiology.org this compound treatment has been shown to induce catalase synthesis. nih.govscite.ai In rats and mice, this compound administration at certain dietary levels produced a significant increase in the number of peroxisomes, which was associated with a twofold increase in catalase activity and protein concentration. nih.gov Notably, this induction of catalase synthesis by this compound has been observed in both male and female rats and mice, unlike some other peroxisome proliferators that show sex-specific effects. nih.gov

This compound Interaction with Nuclear Receptors

The molecular mechanism by which this compound and other peroxisome proliferators exert their effects is largely mediated through their interaction with nuclear receptors, particularly the peroxisome proliferator-activated receptor alpha (PPARα). nih.govoup.comxiahepublishing.com PPARα is a ligand-activated transcription factor that plays a key role in regulating the expression of genes involved in lipid metabolism and energy homeostasis. xiahepublishing.comsemanticscholar.org

This compound acts as a ligand for PPARα, leading to its activation. nih.govnih.gov Upon binding with a ligand like this compound, PPARα forms a heterodimer with the retinoid X receptor alpha (RXRα). oup.comxiahepublishing.comnih.gov This heterodimer then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes. oup.comsemanticscholar.orgnih.gov Binding to PPREs subsequently modulates the transcription of these genes, leading to the increased synthesis of proteins, including the enzymes involved in peroxisomal fatty acid β-oxidation and cytochrome P450 isoenzymes in the CYP4A subfamily. oup.comsemanticscholar.org The interaction with nuclear receptors and subsequent gene regulation is considered a primary mechanism underlying this compound's ability to induce peroxisome proliferation and alter lipid metabolism. nih.govoup.com

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Agonism

Ligand-Dependent and Ligand-Independent PPARα Activation

PPARα is a ligand-activated transcription factor. koreamed.orgnih.gov Upon binding of a suitable ligand, such as this compound, PPARα undergoes a conformational change. koreamed.org This change facilitates its heterodimerization with the Retinoid X Receptor (RXR). thermofisher.comnih.govkoreamed.org The PPARα-RXR heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes, thereby modulating their transcription. thermofisher.comnih.govkoreamed.orgcreative-diagnostics.com

While ligand binding is the classical mode of PPARα activation, there is also evidence suggesting the possibility of ligand-independent activation or modulation of PPAR activity through other mechanisms, such as phosphorylation by kinases. nih.govresearchgate.net Studies have indicated that in the absence of coexpressed PPAR, some effects on gene expression can still occur, although the classic peroxisome proliferators like this compound typically require PPAR for their full effect on certain genes. researchgate.net

Transcriptional Regulation of PPARα Target Genes

The primary mechanism by which this compound exerts its effects through PPARα is by regulating the transcription of PPARα target genes. thermofisher.comkoreamed.org This involves the binding of the activated PPARα-RXR heterodimer to PPREs. thermofisher.comnih.govkoreamed.orgcreative-diagnostics.com This interaction can lead to the activation or repression of gene expression, depending on the specific gene and cellular context. koreamed.org

PPARα activation is known to induce the transcription of genes involved in fatty acid oxidation, such as acyl-CoA oxidase. thermofisher.comnih.gov For example, this compound treatment has been shown to increase reporter gene activity in systems containing PPREs from the acyl coenzyme A oxidase gene. researchgate.net Studies have also investigated the effect of this compound on the expression of other genes, including the suppression of CYP2C11, which was shown to require PPAR coexpression. researchgate.net

Research findings highlight the impact of this compound on the expression levels of specific genes.

GeneEffect of this compound TreatmentReference
Acyl-CoA OxidaseIncreased transcription/activity (in systems with PPREs or in primary rat hepatocytes) thermofisher.comnih.govresearchgate.net
CYP2C11Suppression of expression (requires PPAR coexpression in HepG2 cells) researchgate.net
TGFβ1No change at 2 days, significant increase (over 150%) at 7 days in rat liver. oup.com
Connexin 32 (Cx32) mRNAUnaffected during the period of GJIC inhibition in rat hepatocytes. oup.com
Connexin 26 (Cx26) proteinSimilar levels to controls, except for an elevation after 10 hours of culture with this compound in rat hepatocytes. nih.gov
Connexin 32 (Cx32) proteinSimilar levels to controls in this compound-treated rat hepatocytes. nih.gov

These findings demonstrate that this compound, through PPARα activation, can significantly alter the transcriptional landscape of cells, affecting genes involved in various metabolic and cellular processes.

Potential Cross-Talk with Other PPAR Subtypes (PPARβ/δ, PPARγ)

The PPAR family consists of three main subtypes: PPARα, PPARβ/δ, and PPARγ. xiahepublishing.comcreative-diagnostics.com While this compound is primarily recognized as a PPARα agonist, there can be potential cross-talk and interactions between the different PPAR subtypes and their signaling pathways. oup.com

Although the ligand-binding pockets of the different PPAR subtypes have distinct features, leading to differential ligand selectivity, some compounds may activate more than one subtype, albeit with varying affinities. oup.com While this compound's primary affinity is for PPARα, the possibility of it interacting with or influencing the activity of PPARβ/δ and PPARγ, either directly or indirectly, exists within the complex cellular signaling networks. oup.com

Studies on PPARs have shown that these receptors can interfere with other transcription factors, such as NF-κB and AP-1, through direct protein-protein interactions, a mechanism that is not solely dependent on DNA binding. oup.comoup.commdpi.com This non-canonical interaction could potentially involve cross-talk between the signaling pathways activated by different PPAR subtypes or between PPARs and other signaling molecules. oup.com

Furthermore, PPAR subtypes can influence each other's activity. For instance, unmatched PPARβ has been reported to inhibit several PPARα and PPARγ target genes by competing for PPREs. creative-diagnostics.com Conversely, interactions between PPARβ/δ and coactivators like PGC-1α have been demonstrated, which can enhance PPARβ/δ-mediated processes. While specific detailed research on this compound's direct cross-talk with PPARβ/δ and PPARγ is less extensively documented compared to its interaction with PPARα, the general understanding of PPAR biology suggests that such interactions are plausible within the broader context of cellular regulation.

Influence of this compound on Cellular Signaling Pathways

Beyond its direct interaction with PPARα, this compound has been shown to influence other crucial cellular signaling pathways, including those involving protein kinases and intercellular communication.

Protein Kinase C (PKC)-Mediated Phosphorylation Events

Protein Kinase C (PKC) is a family of enzymes involved in various cellular processes through the phosphorylation of serine and threonine residues on target proteins. nih.govwikipedia.org Research indicates that this compound can influence PKC-mediated phosphorylation events. ebi.ac.uknih.govoup.com

Specifically, this compound has been shown to cause serine phosphorylation of the connexin 32 (Cx32) protein in rat hepatocytes. ebi.ac.uknih.gov This phosphorylation event is mediated by Protein Kinase C. ebi.ac.uknih.govoup.com The serine phosphorylation of Cx32 is associated with a loss of function of this protein, which is a key component of gap junctions. ebi.ac.uknih.gov The inhibition of dye coupling, a measure of gap junctional intercellular communication, by this compound was prevented in the presence of a protein kinase inhibitor, further supporting the role of PKC in this process. nih.gov

Studies have also explored the potential links between PPAR agonists and kinase activation. PPARα and gamma ligands, including this compound, have been shown to induce the activation of mitogen-activated protein kinases (MAPKs), which can in turn phosphorylate PPARs and affect their transcriptional activity. nih.gov This suggests a complex interplay between PPAR signaling and kinase pathways, where this compound's activation of PPARα might indirectly influence kinase activity, or vice versa.

Modulation of Gap Junctional Intercellular Communication (GJIC)

This compound has been observed to modulate Gap Junctional Intercellular Communication (GJIC), a process essential for maintaining tissue homeostasis and coordinating cellular activities. oup.comnih.govresearchgate.netdntb.gov.ua GJIC is mediated by channels formed by connexin proteins, such as Cx32 and Cx26 in hepatocytes. oup.comresearchgate.net

The effect of this compound on GJIC has also been noted to exhibit species differences. While it inhibits GJIC in rat hepatocytes, it does not show the same effect in guinea pig hepatocytes, a species less responsive to the proliferative effects of peroxisome proliferators. oup.comnih.gov This species-specific modulation of GJIC by this compound suggests a potential link between the disruption of intercellular communication and some of the observed biological effects of peroxisome proliferators. oup.comnih.govresearchgate.net

The following table summarizes key findings regarding this compound's influence on GJIC:

Effect on GJICCharacteristicsMechanism InvolvedSpecies SpecificityReference
InhibitionTime- and concentration-dependent; Rapid; Partially reversible.PKC-mediated serine phosphorylation of Connexin 32.Observed in rat hepatocytes, not guinea pig. oup.comnih.govoup.comnih.gov
No effect onConnexin 32 or Connexin 26 protein levels (generally); Cx32 mRNA levels.Not related to altered transcription or protein expression.- oup.comnih.gov

Impact on Oxidative Stress Pathways

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the capacity of the cellular antioxidant defense systems to neutralize them. frontiersin.orgnih.govmednexus.org Peroxisome proliferators, including this compound, are known to induce oxidative stress, particularly in rodent liver. tandfonline.com This is thought to occur, in part, due to the induction of enzymes involved in peroxisomal β-oxidation, such as fatty acyl coenzyme A (CoA) oxidase, which can produce hydrogen peroxide (H₂O₂). tandfonline.com

While peroxisome proliferators can induce enzymes like fatty acyl CoA oxidase and cytochrome P-450 4A1, potentially increasing oxidative stress, their effects on the antioxidant defense system are complex and can involve the inhibition of certain antioxidant enzymes. tandfonline.com The precise role of oxidative stress in the hepatocarcinogenic effects of peroxisome proliferators like this compound remains an area of investigation. tandfonline.com Oxidative stress can influence various signaling pathways, including MAPK, NF-κB, and PPAR pathways, which are involved in regulating antioxidant genes, proliferation, and cell survival. frontiersin.orgnih.govnih.gov

This compound Effects on DNA Synthesis and Repair Mechanisms

This compound has been shown to influence DNA synthesis, particularly in rodent hepatocytes. ncats.iobiologists.comnih.govnih.gov This effect is considered a key aspect of its activity as a peroxisome proliferator and its association with hepatocarcinogenesis in rodents. ncats.ioebi.ac.uk

Replicative DNA Synthesis Stimulation

This compound is a known inducer of replicative DNA synthesis in rat hepatocytes. ncats.iobiologists.comnih.govnih.gov Studies in primary cultures of rat hepatocytes have demonstrated a significant increase in DNA synthesis upon exposure to this compound. biologists.comnih.govnih.gov For instance, this compound at a concentration of 50 μM induced a 2.3-fold increase in DNA synthesis in rat primary hepatocyte cultures. biologists.com This stimulation of DNA synthesis contributes to hepatocyte proliferation. biologists.com

Research indicates that this compound-induced DNA synthesis in hepatocytes appears to be independent of certain growth factors and signaling pathways, such as TNFα priming and EGF-receptor tyrosine kinase activity. biologists.comnih.gov In experiments with rat primary hepatocyte cultures, co-administration of this compound with TNFα or a suboptimal concentration of EGF did not further enhance the increase in DNA synthesis observed with this compound alone. biologists.comnih.gov Furthermore, inhibition of EGF-receptor tyrosine kinase did not prevent this compound-induced DNA synthesis. biologists.comnih.gov This suggests that this compound acts as a self-contained mitogen in hepatocytes, stimulating DNA replication through mechanisms distinct from those involving TNFα or EGF-R signaling. biologists.com

Species differences exist in the replicative DNA synthesis response to this compound. While it is a potent mitogen in rat liver, it does not appear to produce a significant stimulation of replicative DNA synthesis in the hepatocytes of Syrian hamsters. nih.goviarc.fr Similarly, studies in primary cultures of marmoset hepatocytes showed that this compound induced replicative DNA synthesis but did not induce peroxisomal beta-oxidation, suggesting that mitogenicity and peroxisome proliferation can be independent effects of this compound depending on the species. nih.gov

SpeciesThis compound Effect on Replicative DNA SynthesisReference
RatIncreased biologists.comnih.govnih.gov
Syrian HamsterNo significant effect nih.goviarc.fr
MarmosetInduced nih.gov

Assessment of DNA Damage Induction (Non-Genotoxic Mechanisms)

This compound is classified as a non-genotoxic carcinogen in rodents. ncats.ioebi.ac.uk This classification implies that it does not directly cause damage to DNA. oup.com Studies investigating the genotoxic potential of this compound have generally shown negative results in various in vitro and in vivo tests for genotoxicity, including tests for unscheduled DNA synthesis and DNA damage as measured by ³²P-postlabelling. iarc.fr

Despite not directly damaging DNA, this compound's association with hepatocarcinogenesis in rodents is linked to its ability to induce cell proliferation and suppress apoptosis (programmed cell death). ebi.ac.ukoup.comnih.govsemanticscholar.org The sustained increase in cell replication induced by compounds like this compound is hypothesized to increase the likelihood of spontaneous genetic alterations being fixed, thereby contributing to tumor formation without direct DNA damage. this compound has been shown to suppress apoptosis induced by various stimuli, including transforming growth factor β1 (TGFβ1), DNA damaging agents like etoposide (B1684455) and hydroxyurea (B1673989), and the Fas receptor. oup.comnih.govsemanticscholar.org This suppression of cell death, combined with increased cell proliferation, can lead to an accumulation of cells and contribute to the development of tumors. ebi.ac.ukoup.comsemanticscholar.org

Alterations in Enzyme Activities and Biotransformation Pathways

This compound is known to modulate the activity of various enzymes, particularly those involved in xenobiotic metabolism and biotransformation in the liver. ncats.ionih.govnih.govnih.gov

Induction of Drug Metabolizing Enzymes

This compound, as a peroxisome proliferator, is known to induce the activity of certain drug-metabolizing enzymes in the liver, both in vivo and in vitro. ncats.ionih.gov This induction is often mediated by nuclear receptors, such as the peroxisome proliferator-activated receptor alpha (PPARα), which regulate the transcription of genes encoding these enzymes. rsc.org

Examples of enzymes induced by this compound include those in the cytochrome P-450 (CYP) superfamily, particularly members of the CYP4A subfamily, which are involved in fatty acid ω-oxidation. rsc.org The induction of CYP4A1 is commonly used as a marker for the biological effects of peroxisome proliferators. this compound has also been shown to increase the specific activity of liver cytosolic epoxide hydrolase and microsomal epoxide hydrolase in mice. ncats.io

The induction of drug-metabolizing enzymes by this compound can have implications for the biotransformation and potential toxicity of other compounds metabolized by these enzymes. nih.govcriver.comnih.gov For instance, this compound treatment in rats resulted in the induction of ECOD (ethoxycoumarin O-deethylase), an activity associated with cytochrome P-450 enzymes responsible for the formation of reactive metabolites of cyclophosphamide (B585). nih.gov

Modulation of Glutathione-Requiring Enzymes

This compound has been shown to modulate the activity of enzymes that utilize glutathione (B108866), such as glutathione S-transferases (GSTs) and glutathione peroxidases (GPxs). nih.govnih.govnih.gov These enzymes play crucial roles in the detoxification of electrophilic compounds and the reduction of reactive oxygen species. nih.govnih.govnih.gov

Studies in rats have demonstrated that prolonged administration of this compound can lead to a marked decrease in cytosolic glutathione transferase activities towards certain substrates. nih.govnih.gov Enzyme kinetic analyses revealed that this compound inhibited cytosolic glutathione transferase activities. nih.gov Similarly, this compound decreased cytosolic glutathione peroxidase activities. nih.gov In vitro studies where this compound was added to normal rat liver cytosols also showed inhibition of glutathione transferase and glutathione peroxidase activities. nih.gov

The modulation of glutathione-requiring enzymes by this compound, particularly the reduction in their activity, is suggested to be relevant to its biological effects, including its potential to alter the toxicity of other compounds and its association with hepatocarcinogenesis in rodents. nih.govnih.govnih.govnih.gov For example, the reduction in GST activity by this compound in rats was associated with increased genotoxicity of cyclophosphamide in the liver. nih.gov

Enzyme ClassThis compound Effect (in Rats)Reference
Glutathione S-TransferasesDecreased activity nih.govnih.govnih.gov
Glutathione PeroxidasesDecreased activity nih.gov
CatalaseIncreased activity nih.gov
Glutathione Transferase Activities

Cytochrome P-450 Enzyme System Regulation

This compound influences the regulation of the cytochrome P-450 (CYP) enzyme system, a superfamily of enzymes critical for the metabolism of various endogenous and exogenous compounds. Studies in rat liver have shown that this compound induces the mRNA expression of specific cytochrome P-450 isoforms, such as CYP4A1 and CYP4A3. nih.gov This induction pattern was observed to be nearly identical to that caused by dehydroepiandrosterone (B1670201) (DHEA). nih.gov However, this compound did not induce CYP3A23 mRNA expression, suggesting a potential induction mechanism independent of the peroxisome proliferator activated receptor for this specific isoform. nih.gov Furthermore, this compound has been shown to cause negative regulation of CYP2C11 expression in HepG2 cells, a process that required the presence of PPAR. researchgate.net Enhancement of cytochrome P-452 (CYP4A) has also been noted in putative preneoplastic foci of rat liver treated with this compound. scispace.com In altered foci of rat liver, this compound reduced the expression of the altered phenotype when cytochrome P450-PB was used as a marker. oup.com

Impact of this compound on Cellular Proliferation and Apoptosis

This compound, as a peroxisome proliferator, is known to affect hepatocyte proliferation and apoptosis, processes that are significant in liver homeostasis and pathology.

Suppression of Hepatocyte Apoptosis

A notable effect of this compound is its ability to suppress hepatocyte apoptosis in rodents. This suppression has been observed for both spontaneous apoptosis and apoptosis induced by various stimuli in primary cultures of rat and mouse hepatocytes, as well as in certain hepatoma cell lines. oup.comrupress.orgnih.govoup.comoup.comnih.govebi.ac.uk The suppression of apoptosis is considered a potential contributor to the hepatocarcinogenicity observed with peroxisome proliferators in rodents. oup.comnih.govoup.com

This compound effectively inhibits apoptosis induced by transforming growth factor beta 1 (TGFβ1), a physiological negative regulator of liver growth. oup.comrupress.orgnih.govoup.comoup.comnih.gov Co-addition of this compound significantly reduced TGFβ1-induced apoptosis in primary rat hepatocytes and the FaO rat hepatoma cell line. rupress.orgnih.gov For instance, 50 µM this compound significantly reduced TGFβ1-induced apoptosis by 50-60% in primary rat hepatocytes. rupress.orgnih.gov This suppression of TGFβ1-induced apoptosis by this compound in primary hepatocytes has been shown to require IKK2 activity. oup.com

Attenuation of Fas-Induced Apoptosis

This compound has been shown to suppress apoptosis induced by several stimuli in rodent hepatocytes, including that triggered by the Fas receptor oup.comnih.govresearchgate.net. The Fas receptor, also known as APO-1 or CD95, is a member of the tumor necrosis factor (TNF) receptor family, and its activation by the Fas ligand (FasL) or agonistic antibodies can lead to apoptosis oup.com.

Studies in mouse hepatocytes treated with an agonistic anti-Fas antibody demonstrated that pre-treatment and continuous exposure to this compound suppressed the induction of apoptosis oup.comnih.govresearchgate.net. This suggests that this compound can interfere with the Fas-mediated apoptotic signaling pathway. The ability of this compound to protect hepatocytes from apoptosis is not limited to a single stimulus or species, as it has been observed to suppress apoptosis induced by transforming growth factor β1 (TGFβ1) and DNA damaging agents like etoposide and hydroxyurea in both rat and mouse hepatocytes oup.comnih.govresearchgate.net.

While the exact mechanism by which this compound suppresses Fas-induced apoptosis is not fully elucidated, it is hypothesized that it may impinge on a core apoptotic mechanism rather than targeting diverse signaling pathways specific to each apoptotic stimulus oup.comnih.govresearchgate.net. Activation of the peroxisome proliferator-activated receptor alpha (PPARα) is known to mediate the suppression of apoptosis by peroxisome proliferators, including this compound oup.comoup.comoup.comnih.gov. This effect can be counteracted by the introduction of a dominant negative regulator of PPARα oup.comoup.comoup.com. Furthermore, the suppression of apoptosis by this compound may involve signaling downstream of TNF-α and require the activity of IKK2 oup.com.

Interplay between Mitosis and Apoptosis

The hepatocarcinogenicity of non-genotoxic carcinogens like this compound in rodents is strongly linked to their ability to perturb the balance between hepatocyte mitosis and apoptosis oup.comoup.comoup.comoup.com. This compound simultaneously stimulates cell division and suppresses cell death, leading to a net increase in cell number and clonal expansion of initiated cells oup.comoup.comoup.comresearchgate.netnih.gov.

This compound induces DNA synthesis and cell proliferation in rodent hepatocytes oup.comebi.ac.uknih.gov. This mitogenic effect is considered crucial for its tumor-promoting activity oup.comoup.comoup.comoup.com. Concurrently, this compound suppresses both spontaneous apoptosis and apoptosis induced by various stimuli, as discussed previously oup.comoup.comnih.govresearchgate.netsemanticscholar.org. This suppression of cell death allows preneoplastic cells, which may have accumulated genetic alterations, to survive and expand clonally oup.comoup.comoup.comresearchgate.net.

Studies have indicated that this compound suppresses apoptosis preferentially in hepatocytes that are in the G0 or a deep G1 phase of the cell cycle researchgate.netnih.gov. In parallel, this compound elevates the levels of cyclin-dependent kinase 4 (CDK4), a protein involved in promoting cell cycle entry researchgate.netnih.gov. This suggests that this compound's ability to increase S-phase entry may be mediated, at least in part, by the elevation of CDK4 researchgate.netnih.gov.

The combined effect of increased cell division and decreased cell death creates a favorable environment for the accumulation of cells, including potentially altered ones, contributing to the formation of hepatic lesions and ultimately tumors in responsive species oup.comoup.comoup.comresearchgate.net. The perturbation of this delicate balance between mitosis and apoptosis is considered a fundamental mechanism in the toxicology of peroxisome proliferators like this compound oup.com.

Data Table: Effects of this compound on Hepatocyte Apoptosis and Proliferation

Stimulus/ConditionThis compound Treatment (Concentration)Effect on Apoptosis (Relative to Control)Effect on S-phase Entry (Relative to Control)Species/Cell TypeSource
Spontaneous Apoptosis50 µMSuppressed (e.g., 1.9% to 0.63%) researchgate.netnih.govInduced (e.g., 11.6% to 18.4%) researchgate.netnih.govPrimary Rat Hepatocytes researchgate.netnih.gov
TGFβ1-induced Apoptosis50 µMReduced (e.g., by 50-60%) rupress.orgNot specified in this contextPrimary Rat Hepatocytes, FaO cells rupress.org
Fas-induced ApoptosisPre-addition and continuous exposureSuppressed oup.comnih.govresearchgate.netNot specified in this contextMouse Hepatocytes oup.comnih.govresearchgate.net
DNA damage (Etoposide/Hydroxyurea)Pre-addition and continuous exposureSuppressed oup.comnih.govresearchgate.netNot specified in this contextRat/Mouse Hepatocytes oup.comnih.govresearchgate.net
Clonal Outgrowth (with EGF)Not specified (synergistic effect)Contributes to survival nih.govPromotes mitosis nih.govPrimary Rat/Mouse Hepatocytes nih.gov

Metabolic Processing and Elimination of Nafenopin

Nafenopin Conjugation Pathways

This compound is primarily metabolized through conjugation pathways, with glucuronidation and CoA conjugation being prominent routes. These pathways lead to the formation of distinct metabolites with altered chemical properties compared to the parent compound.

Glucuronidation and this compound Glucuronide Formation

Glucuronidation is a major Phase II metabolic pathway for carboxylic acid-containing drugs like this compound. This process involves the conjugation of this compound with glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs) enzymes, primarily in the liver. ontosight.ai The resulting metabolite is this compound glucuronide. nih.govnih.gov

Studies in rats have shown that this compound glucuronide is a significant metabolite formed in the liver and excreted into bile. nih.gov Analysis of bile samples revealed that approximately 90% of the recovered radioactivity after intravenous administration of radiolabeled this compound was associated with polar metabolites, with this compound glucuronide being identified as a main component through enzymatic hydrolysis with beta-glucuronidase. nih.gov The formation of this glucuronide conjugate increases the water solubility of this compound, facilitating its elimination. ontosight.ai

CoA Conjugation and Xenobiotic Acylation of Proteins

Another important metabolic pathway for this compound is conjugation with coenzyme A (CoA), leading to the formation of a reactive acyl-CoA thioester. acs.orgresearchgate.netnih.gov This process is catalyzed by acyl-CoA synthetases (ACSs), specifically hepatic microsomal long-chain fatty acid CoA ligases (LCLs). researchgate.netnih.gov Xenobiotic carboxylic acids, including this compound, can mimic endogenous fatty acids and serve as substrates for these enzymes. nih.govresearchgate.net

This compound-CoA Formation

The formation of this compound-CoA is a two-step reaction catalyzed by ACS enzymes. acs.org First, the carboxylic acid moiety of this compound is activated by ATP to form an acyl-adenylate intermediate (this compound-AMP). acs.org Subsequently, the acyl-AMP reacts with CoA to produce this compound-CoA. acs.org This activation step is dependent on ATP. researchgate.net Studies in human liver homogenates have demonstrated the formation of this compound-CoA. acs.orgresearchgate.net The process exhibits sigmoidal kinetics in human and marmoset liver microsomes. researchgate.netnih.gov

Covalent Binding to Hepatic Proteins

This compound-CoA is a chemically reactive metabolite that can form covalent adducts with proteins in the liver. acs.orgresearchgate.netnih.gov This covalent binding can occur via reaction with nucleophilic amino acid residues in proteins, such as cysteine (forming thioester linkages) and lysine (B10760008) (forming amide linkages). researchgate.netnih.gov Research using human liver homogenates has shown that this compound covalently binds to hepatic proteins in a time-dependent manner. nih.govresearchgate.net A direct linear relationship has been observed between the formation of this compound-CoA and the extent of protein acylation. acs.orgnih.govresearchgate.net In one study, attachment of this compound to proteins involved approximately 76% thioester linkages and 24% amide linkages. nih.gov This protein acylation by xenobiotic acyl-CoAs is considered a potential mechanism for triggering biological consequences, including the perturbation of endogenous protein function and localization. nih.govresearchgate.netnih.govgrafiati.comgrafiati.com

Inhibition of Endogenous Palmitoylation

This compound-CoA has been shown to interfere with endogenous lipid metabolism pathways, specifically by inhibiting protein palmitoylation. nih.govresearchgate.net Palmitoylation is a post-translational modification involving the attachment of palmitic acid to cysteine residues of proteins via a thioester bond. frontiersin.orgijbs.com This modification is crucial for regulating protein localization, stability, and function. ijbs.comcurealz.org Studies have demonstrated that while palmitate can inhibit the formation of this compound-CoA, this compound significantly inhibits protein palmitoylation mediated by palmitoyl-CoA. nih.govresearchgate.net This inhibition of endogenous palmitoylation by this compound-CoA represents a potential mechanism by which this compound can exert its biological effects and potentially contribute to toxicity. nih.govresearchgate.net

Data on this compound-CoA Formation and Protein Acylation

Research findings illustrate the relationship between this compound-CoA formation and covalent protein binding. An interactive data table summarizing representative findings is presented below:

Study SystemAnalyteObservationRelationship to Protein AcylationReference
Human Liver HomogenatesThis compound-CoAFormation observed and increased over time.Directly proportional (r = 0.985) acs.orgnih.govresearchgate.net
Human Liver HomogenatesCovalent BindingIncreased with time. Involved thioester (76%) and amide (24%) linkages.Directly proportional to this compound-CoA formation nih.govresearchgate.net
Human Liver HomogenatesPalmitate (inhibitor)Inhibited this compound-CoA formation by 29%.No effect on this compound-CoA-mediated protein acylation nih.govresearchgate.net
Human Liver HomogenatesThis compoundInhibited endogenous protein palmitoylation.- nih.govresearchgate.net

Note: This table is intended to represent data discussed in the text and would ideally be presented as an interactive element in a digital format.

Transport Mechanisms of this compound Metabolites

Following conjugation, this compound metabolites, particularly the glucuronide conjugate, require transport mechanisms for their elimination from the liver and subsequent excretion. Studies in rats have investigated the hepatobiliary elimination of this compound and its metabolites. nih.gov

This compound glucuronide is transported across the canalicular membrane of hepatocytes into the bile. nih.gov This transport has been shown to be a primary-active, ATP-dependent process. nih.gov Research using canalicular membrane vesicles from normal rats demonstrated ATP-dependent transport of this compound glucuronide, which was inhibited by other amphiphilic anion conjugates such as leukotriene C4 and S-dinitrophenyl glutathione (B108866). nih.gov In mutant rats with a deficiency in the canalicular transport of such conjugates, the recovery of this compound-derived radioactivity in bile was significantly reduced, and while this compound glucuronide was a major metabolite in the liver, it was not readily detected in bile. nih.gov This indicates that the ATP-dependent export carrier responsible for transporting leukotriene C4 and related conjugates is a major pathway for the elimination of this compound glucuronide into bile. nih.gov In contrast, the transport of non-conjugated this compound was not found to be ATP-dependent in these vesicles. nih.gov

ATP-Dependent Transport Across Canalicular Membrane

The transport of this compound metabolites, particularly this compound glucuronide, across the canalicular membrane is a primary-active, ATP-dependent process. nih.gov This transport mechanism requires energy in the form of ATP hydrolysis to move the conjugated metabolites against a concentration gradient from the hepatocyte cytosol into the bile canaliculus. Studies using membrane vesicles enriched in bile canalicular membranes from normal rats have demonstrated this ATP-dependent transport of this compound glucuronide. nih.gov Non-conjugated this compound did not show detectable ATP-dependent transport in these vesicles, highlighting the importance of conjugation for this elimination route. nih.gov

Research using mutant rats deficient in the canalicular transport of certain amphiphilic anion conjugates has provided further insight into this process. nih.gov In these mutant rats, the recovery of [³H]this compound-derived radioactivity in bile was significantly reduced to about 4% of the injected dose, compared to approximately 40% in normal rats. nih.gov Although this compound glucuronide was a major metabolite in the liver of these mutant rats, it was not detected in their bile, indicating a defect in its canalicular transport. nih.gov The rate of ATP-dependent transport of this compound glucuronide in canalicular membrane vesicles from these mutant rats was less than 10% of that observed in vesicles from normal rats. nih.gov These findings underscore that ATP-dependent transport across the canalicular membrane is a major pathway for the elimination of this compound and its conjugates. nih.gov

Role of Specific Export Carriers (e.g., Leukotriene C4 Transporter)

The ATP-dependent transport of this compound glucuronide across the canalicular membrane is mediated by specific export carriers. Evidence suggests that the ATP-dependent export carrier responsible for the transport of leukotriene C4 (LTC4) and related amphiphilic anion conjugates plays a significant role in the biliary elimination of this compound metabolites. nih.gov

Studies using canalicular membrane vesicles from normal rats showed that the ATP-dependent transport of this compound glucuronide was inhibited by leukotriene C4 and S-dinitrophenyl glutathione. nih.gov The half-maximal inhibitory concentration (IC50) values were 0.2 µM for leukotriene C4 and 12 µM for S-dinitrophenyl glutathione, indicating that these compounds can compete with this compound glucuronide for transport by the same carrier. nih.gov

The transporter associated with the ATP-dependent export of leukotriene C4 and related conjugates has been identified in the multidrug resistance-associated protein (MRP) subfamily of ATP-binding cassette (ABC) transporters, specifically MRP2 (also known as ABCC2 or canalicular multispecific organic anion transporter, cMOAT). tandfonline.comnih.govresearchgate.net MRP2 is localized to the canalicular membrane of hepatocytes and is responsible for the ATP-dependent excretion of a wide range of amphipathic anionic substrates, including glucuronide, glutathione, and sulfate (B86663) conjugates. nih.govresearchgate.netmedscape.com The reduced biliary excretion of this compound metabolites in mutant rats deficient in the canalicular transport of LTC4 and related conjugates strongly implicates this transporter, likely MRP2, in the elimination of this compound glucuronide. nih.gov

The following table summarizes key findings regarding the transport of this compound glucuronide:

SubstrateTransport MechanismLocationInhibition by LTC4Inhibition by S-dinitrophenyl glutathioneNoteSource
This compound glucuronidePrimary-active ATP-dependentCanalicular membraneYes (IC50: 0.2 µM)Yes (IC50: 12 µM)Transportable form nih.gov
Non-conjugated this compoundNot detectable ATP-dependentCanalicular membraneN/AN/ANot transported by this mechanism nih.gov

These findings collectively demonstrate that the efficient hepatobiliary elimination of this compound is heavily reliant on its metabolic conjugation, primarily to glucuronide, followed by active transport across the canalicular membrane mediated by ATP-dependent export carriers, including the transporter responsible for leukotriene C4 transport, likely MRP2. nih.gov

Pharmacological and Toxicological Research of Nafenopin

Preclinical Animal Models in Nafenopin Research

Preclinical studies utilizing a range of animal models have been crucial in understanding the pharmacological and toxicological profile of this compound. These studies have revealed species-specific differences in response, particularly concerning liver effects and the induction of peroxisome proliferation. nih.govoup.comwho.int

Rodent Models (Rats and Mice)

Rats and mice are widely used in this compound research and are considered highly responsive to its effects, particularly the induction of hepatic peroxisome proliferation. oup.comwho.int Long-term administration of peroxisome proliferators, including this compound, in these species is associated with an increased risk of hepatocellular neoplasia. oup.com

Strain-Specific and Sex-Specific Responses

Studies have investigated strain and sex differences in the response to this compound in rodents. Hepatic microbody (peroxisome) proliferation in both male and female rats and wild-type mice (Csa strain) treated with this compound has been observed to be of a similar magnitude. This was associated with an increase in catalase activity and concentration of catalase protein. nih.govrupress.org The lack of a sex difference in the microbody proliferative response in this compound-treated rats and wild-type mice is notable, as some other compounds, like ethyl-α-p-chlorophenoxyisobutyrate (CPIB), have shown sex-specific effects with proliferation occurring only in males. nih.govrupress.org While strain differences in response to peroxisome proliferators have been observed in rats and mice, these differences are generally minor when compared to the magnitude of species differences. who.int

Long-Term Administration Studies

Long-term administration of this compound to rats and mice has been shown to produce a significant and sustained increase in the number of peroxisomes. nih.govrupress.org These long-term studies have established this compound as a nongenotoxic hepatocarcinogen in these species, inducing hepatic DNA synthesis and enzyme induction both in vivo and in hepatocyte cultures in vitro. ebi.ac.uk this compound treatment has been shown to produce a sustained increase in liver weight and induction of hepatic peroxisomal and microsomal fatty acid-oxidizing enzyme activities in male Sprague-Dawley rats over a period of 54 days. nih.gov This sustained increase in liver size and peroxisome proliferation is a key characteristic of the response in responsive rodent species. nih.govoup.com

Non-Rodent Species (e.g., Syrian Hamster, Guinea Pig, Marmoset)

In contrast to rodents, non-rodent species, such as the Syrian hamster, guinea pig, and marmoset, exhibit a significantly weaker response to this compound-induced peroxisome proliferation. nih.govoup.comwho.int

Species-Specific Hepatic Responses

Marked species differences in this compound-induced hepatic peroxisome proliferation have been demonstrated. The Syrian hamster is less responsive than the rat, while the guinea pig and marmoset are only weakly responsive. nih.gov In guinea pigs and marmosets, this compound treatment has shown little to no effect on liver size and only comparatively small changes in peroxisomal and microsomal fatty acid oxidizing enzyme activities compared to rats and hamsters. nih.gov Ultrastructural examination of liver sections from this compound-treated rats and hamsters revealed increased numbers of peroxisomes, with many lacking the characteristic crystalline nucleoid. nih.gov However, this compound had little effect on peroxisome numbers in guinea pigs or marmosets. nih.gov Despite the lack of significant peroxisome proliferation in guinea pigs and marmosets, increases in microsomal cytochrome P450 content and mixed function oxidase activities were observed in these species. nih.gov Studies with cultured primary hepatocytes from these species mirror the in vivo findings, showing less effect in Syrian hamster hepatocytes than in rat or mouse hepatocytes, and little or no effect in guinea pig and primate hepatocytes. who.intiarc.fr Administration of this compound to guinea pigs in vivo produced none of the changes seen in responsive species like rats and mice, including no change in liver/body weight ratio, peroxisomal volume, or DNA synthesis. ebi.ac.uk

Comparative Analysis of Peroxisome Proliferation

Comparative studies have clearly shown that the magnitude of peroxisome proliferation induced by this compound varies significantly across species. Rats and mice are highly responsive, exhibiting a marked increase in the number and size of peroxisomes and increased liver size upon this compound administration. nih.govoup.comwho.int Syrian hamsters show an intermediate response, less pronounced than in rats. nih.govwho.int Guinea pigs and marmosets, however, are largely refractory to this compound-induced peroxisome proliferation, even at high doses. nih.govoup.comwho.int

Here is a summary of the comparative hepatic responses to this compound:

SpeciesLiver Size IncreasePeroxisome ProliferationPalmitoyl-CoA Oxidation Activity IncreaseLauric Acid 12-Hydroxylase Activity IncreaseHepatocyte Replicative DNA Synthesis
RatDose-relatedSignificant, sustainedDose-relatedDose-relatedIncreased
Syrian HamsterTo a lesser extentLess responsive than ratTo a lesser extentTo a lesser extentNo significant effect
Guinea PigNo effectLittle effectComparatively small changesComparatively small changesNo effect
MarmosetNo effectLittle effectComparatively small changesComparatively small changesNot significantly increased

Data based on sources nih.govnih.gov.

The differential species response to peroxisome proliferators like this compound may be related to differences in the levels of hepatic expression of PPARα, a key receptor involved in mediating the effects of these compounds. oup.com Humans also appear to be weakly responsive or not responsive to peroxisome proliferators, similar to non-human primates. oup.com

Hepatocarcinogenicity of this compound in Rodents

Prolonged administration of this compound to rodents has consistently demonstrated its ability to induce liver tumors in rats and mice. iarc.frwho.int This hepatocarcinogenic effect is a key area of research, distinguishing this compound as a relevant model compound for understanding liver cancer development induced by non-genotoxic agents. Studies have shown that the incidence and size of liver tumors are significantly increased in this compound-treated rats compared to control groups. researchgate.net Aged rats appear to be more susceptible to this compound-induced hepatocarcinogenesis, with numerous hepatocellular adenomas and carcinomas observed in older animals compared to very few in younger ones. aacrjournals.org

Role of Apoptosis Inhibition in Carcinogenesis

Inhibition of apoptosis is considered a significant contributor to the hepatocarcinogenicity of this compound and other peroxisome proliferators. oup.comnih.govtoxicology.org this compound has been shown to suppress both spontaneous and induced hepatocyte apoptosis in vitro and in vivo. oup.comnih.gov This suppression of cell death, coupled with increased cell proliferation, leads to an accumulation of hepatocytes, including those with preneoplastic changes. oup.comfocusontoxpath.com

Research indicates that this compound can suppress apoptosis induced by various stimuli, including transforming growth factor beta 1 (TGFβ1), DNA damaging agents like etoposide (B1684455) and hydroxyurea (B1673989), and the Fas receptor ligand. oup.comnih.govnih.gov This suggests that this compound may interfere with core apoptotic mechanisms. nih.gov The ability of this compound to protect hepatocytes from apoptosis is not restricted to a specific species (rat or mouse) or apoptotic stimulus. oup.comnih.gov While the exact mechanisms are still being elucidated, studies suggest that PPARα activation plays a role in the suppression of apoptosis by peroxisome proliferators. oup.com Additionally, interactions with hepatic non-parenchymal cells and the cytokine TNFα may also be involved in regulating hepatocyte growth and apoptosis in response to this compound. oup.comtoxicology.org

Data illustrating the effect of this compound on apoptosis in rat hepatocytes induced by TGFβ1 is summarized below:

TreatmentApoptotic Cells (%)
ControlLow
TGFβ1 (5 ng/ml)High
TGFβ1 (5 ng/ml) + this compound (50 µM)Significantly Reduced

Based on findings from nih.gov.

Modulation of Toxicity by this compound

Beyond its direct hepatocarcinogenic effects, this compound can also modulate the toxicity of other co-administered compounds, particularly by influencing hepatic biotransformation and scavenger systems.

Potentiation of Cytotoxicity and Genotoxicity of Co-Administered Compounds (e.g., Cyclophosphamide)

This compound has been shown to potentiate the cytotoxicity and genotoxicity of certain co-administered compounds, such as the anti-cancer drug cyclophosphamide (B585), in rodent models. nih.govdtu.dk Pre-treatment of rats with this compound resulted in a significantly increased cytotoxic response in bone marrow cells and increased genotoxicity in the liver following cyclophosphamide administration. nih.gov

This potentiation is thought to be related to this compound's ability to modulate the activity of xenobiotic-metabolizing enzymes. nih.gov Specifically, this compound treatment can lead to an increase in enzymes responsible for the activation of cyclophosphamide (like ECOD) and a reduction in the activity of enzymes involved in its detoxification (like glutathione (B108866) S-transferases, GST). nih.gov This shift in the balance between activation and detoxification can lead to higher levels of reactive metabolites, thereby increasing the toxicity of cyclophosphamide. nih.gov

An indirect activation-detoxication index for cyclophosphamide, calculated as the ratio of ECOD to GST activities, was significantly increased (up to 5-fold) in this compound-treated rats. nih.gov

TreatmentIndirect Activation-Detoxication Index (ECOD/GST Ratio)
ControlBaseline
This compound (80 mg/kg bw)Up to 5-fold increase

Based on findings from nih.gov.

Impact on Hepatic Biotransformation and Scavenger Systems

This compound significantly impacts hepatic biotransformation and scavenger systems, which plays a role in both its own metabolism and its ability to modulate the toxicity of other compounds. nih.govresearchgate.net

Studies in rats have shown that prolonged administration of this compound leads to marked decreases in cytosolic glutathione transferase activities towards various substrates and decreased cytosolic glutathione peroxidase activities. nih.govresearchgate.net These enzymes are crucial components of the hepatic detoxification and scavenger systems, involved in conjugating and neutralizing reactive metabolites and reducing oxidative stress. nih.govfrontiersin.org The inhibition of these systems by this compound is suggested to be relevant to its hepatocarcinogenicity. nih.govresearchgate.net

Furthermore, this compound is primarily eliminated hepatically through conjugation, mainly glucuronidation, followed by ATP-dependent transport of the glucuronide conjugate into bile. nih.gov This process is a major pathway for the elimination of this compound and other peroxisome proliferators. nih.gov Impairment of this transport pathway, as observed in certain mutant rats, significantly reduces the biliary excretion of this compound metabolites. nih.gov

The effects of this compound on hepatic enzyme activities in rats are summarized in the table below:

Enzyme ActivityEffect of this compound Treatment (0.03 mmol/kg diet for up to 24 weeks)
Cytosolic Glutathione TransferaseMarkedly decreased
Cytosolic Glutathione PeroxidaseDecreased
CatalaseIncreased
γ-Glutamyl TranspeptidaseSuppressed age-related increase

Systemic Effects Beyond Hepatic Responses

While the effects of peroxisome proliferators like this compound on the liver, particularly the induction of peroxisome proliferation and hepatomegaly, are well-documented, studies have also revealed systemic effects in other organs and systems.

Immunomodulatory Effects and Thymic/Splenic Atrophy

Studies in mice have demonstrated that potent peroxisome proliferators, including this compound, can cause significant atrophy of the thymus and spleen. researchgate.netnih.govnih.gov This atrophy is associated with decreases in both B- and T-cell populations in these lymphoid organs. researchgate.netnih.gov The reduction in thymocytes is particularly dramatic in the immature CD4+CD8+ population. researchgate.netnih.gov

Research suggests that the thymic atrophy induced by peroxisome proliferators may, at least in part, result from the inhibition of thymocyte proliferation. researchgate.netnih.gov The time course of thymic and splenic atrophy has been observed to resemble the time course of the increase in liver weight and peroxisome proliferation in some studies. researchgate.netnih.gov

The immunomodulatory effects of peroxisome proliferators, including thymic and splenic atrophy, appear to be largely mediated through the activation of PPARα. researchgate.netmdpi.com Studies using PPARα-knockout animals have shown an absence of these immunomodulatory effects when exposed to peroxisome proliferators, highlighting the crucial role of PPARα in this process. researchgate.netmdpi.com

Effects on Bone Marrow Cells

Investigations into the effects of this compound on bone marrow cells have been conducted, particularly in the context of its interaction with other compounds. A study in rats examined the effect of this compound-induced changes in the liver on the toxicity of cyclophosphamide, an anti-cancer drug. nih.govwaocp.orgdntb.gov.ua Pre-treatment of rats with this compound resulted in a significantly increased cytotoxic response in bone marrow cells when subsequently administered cyclophosphamide. nih.gov However, the genotoxicity of cyclophosphamide was primarily increased in the liver of this compound pre-treated rats, with a low level of genotoxicity observed in the bone marrow, which could be attributed to the potentiated cytotoxicity. nih.gov

This potentiation of cyclophosphamide's cytotoxicity in bone marrow cells coincided with a significant increase in the indirect activation-detoxication index for cyclophosphamide in this compound-treated rats. nih.gov This increase was a result of the induction of enzymes responsible for the formation of reactive metabolites of cyclophosphamide and reduced activity of enzymes involved in their detoxification. nih.gov

Influence on Serum Lipid Profiles

This compound is known as a hypolipidemic agent, indicating its ability to lower levels of certain lipids in the blood. nih.govwikipedia.org Animal studies with this compound have demonstrated a significant lowering of serum cholesterol levels. nih.gov Despite this reduction in serum cholesterol, these studies indicated that this compound failed to alter blood corticosterone (B1669441) and aldosterone (B195564) concentrations. nih.gov This might be due to increased endogenous cholesterol synthesis as a result of compensatory smooth endoplasmic reticulum hypertrophy. nih.gov

While the primary effect of this compound on serum lipids is a reduction in cholesterol and triglycerides, the specific impact on different lipid fractions and the underlying mechanisms beyond hepatic responses are areas of ongoing research related to peroxisome proliferator-activated receptors (PPARs). PPARα activation, for instance, is known to regulate lipid metabolism and energy homeostasis by stimulating the breakdown of fatty acids and cholesterol, leading to a reduction in serum triglyceride levels. nih.govxiahepublishing.com

The following table summarizes some of the observed systemic effects of this compound:

System/OrganEffect ObservedNotes
Immune System (Thymus, Spleen)Atrophy, decreased B and T cell populationsParticularly affects immature CD4+CD8+ thymocytes; mediated by PPARα. researchgate.netnih.govmdpi.com
Bone Marrow CellsIncreased cytotoxicity (in combination with cyclophosphamide)Associated with altered metabolism of cyclophosphamide. nih.gov
Serum LipidsLowered serum cholesterol and triglyceridesHypolipidemic effect; may involve compensatory mechanisms. nih.govnih.gov

Structure Activity Relationship Sar Studies of Nafenopin and Analogues

Identification of Key Structural Features for Biological Activity

Nafenopin is a fibric acid derivative ontosight.ai. The biological activity of this compound and many other peroxisome proliferators is intrinsically linked to their ability to bind and activate PPARα sci-hub.senih.govscience.govscience.govoup.com. Research indicates that a crucial structural feature for the activity of most peroxisome proliferators is the presence of an acidic functional group, such as a carboxylic acid researchgate.net. In the case of this compound, this is the carboxylic acid moiety of the 2-methyl-2-[4-(1,2,3,4-tetrahydronaphthalen-1-yl)phenoxy]propanoic acid structure nih.gov. This acidic group is believed to play a major role in the interaction with the PPARα receptor researchgate.net. The lipophilicity of the molecule, influenced by the tetrahydronaphthalene and phenoxy substituents, is also a significant factor in its ability to reach and interact with the receptor binding site nih.gov.

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) studies aim to develop mathematical models that relate molecular descriptors (representing structural and physicochemical properties) to biological activity wikipedia.orgcollaborativedrug.com. While QSAR analysis for non-genotoxic carcinogens, including peroxisome proliferators, has been noted as being in development, particularly concerning predicting carcinogenicity, studies have explored the relationship between structural properties and PPARα activation sci-hub.seresearchgate.net.

One study demonstrated a strong quantitative relationship (R=0.99) between the log relative potency of several peroxisome proliferators, including this compound, and their binding affinity and lipophilicity, specifically measured by their distribution coefficients (logD(7.4) values) nih.gov. This suggests that for this class of compounds, a significant portion of the variability in potency can be explained by a combination of their ability to bind to the receptor and their lipophilic character, which influences their partitioning and access to the receptor site nih.gov. QSAR approaches are also being explored in the context of predicting hepatotoxicity, a known effect associated with peroxisome proliferators like this compound in rodents researchgate.netfrontiersin.org.

Molecular Modifications and Their Impact on Efficacy and Toxicity

Molecular modifications to the core structure of peroxisome proliferators, including analogues of this compound, can significantly impact their efficacy and potential toxicity nih.govpeerj.com. The presence and position of the acidic functional group are critical for PPARα binding and subsequent activity researchgate.net. Alterations to this group or its spatial arrangement relative to the lipophilic portions of the molecule are expected to modulate receptor interaction and, consequently, the biological response.

Comparative SAR with Other Peroxisome Proliferators and Related Compounds

This compound belongs to a class of compounds known as peroxisome proliferators, which includes other well-studied agents such as clofibrate, ciprofibrate (B1669075), and gemfibrozil (B1671426) sci-hub.senih.govscience.govscience.govoup.comnih.gov. These compounds share the common mechanism of activating PPARα, leading to similar pleiotropic effects, particularly in rodents sci-hub.senih.govscience.govscience.govoup.com.

Comparative SAR studies highlight both the common features and subtle differences within this class. The presence of an acidic function is a recurring theme among many potent peroxisome proliferators researchgate.net. However, variations in the lipophilic moiety attached to the acidic group contribute to differences in potency, pharmacokinetics, and species-specific responses nih.govnih.govnih.gov.

For example, comparative studies have shown marked species differences in the hepatic peroxisome proliferation induced by this compound compared to other species like the Syrian hamster, guinea pig, and marmoset, with rats being significantly more responsive nih.govnih.gov. Similar species differences are observed with other peroxisome proliferators nih.govnih.gov. These differences are likely related to variations in PPARα expression, structure, or downstream signaling pathways across species science.gov.

QSAR analyses comparing this compound with compounds like clofibric acid and ciprofibrate have shown that their relative potencies in activating PPARα can be correlated with physicochemical properties such as lipophilicity nih.gov. This underscores that while the core mechanism of PPARα activation is shared, the magnitude of the response is influenced by the specific structural details of each compound nih.gov.

Advanced Research Methodologies and Approaches in Nafenopin Studies

In Vitro Cellular Systems and Primary Cultures

In vitro studies using cellular systems and primary cultures have been instrumental in dissecting the direct effects of nafenopin on specific cell types, particularly hepatocytes, which are a primary target of this compound. These systems allow for controlled environments to investigate cellular responses without the complexities of systemic circulation and metabolism found in living organisms.

Hepatocyte Monolayers

Primary cultures of rat hepatocytes and hepatoma cell lines, such as the Reuber hepatoma cell line FaO, have been widely used to study the effects of this compound on liver cells. nih.govbiologists.com These monolayer cultures provide a simplified yet relevant model to observe cellular processes like viability, apoptosis, and the induction of specific enzymes.

Studies utilizing hepatocyte monolayers have demonstrated that this compound can suppress or delay apoptosis (programmed cell death). For instance, 50 µM this compound was shown to maintain the viability of primary rat hepatocyte cultures that would otherwise degenerate. nih.govsemanticscholar.org This maintenance of viability was associated with a significant decrease in the number of cells exhibiting chromatin condensation patterns typical of apoptosis. nih.govsemanticscholar.org this compound also significantly reduced apoptosis induced by transforming growth factor beta 1 (TGFβ1) in both primary rat hepatocytes and FaO cells. nih.govsemanticscholar.org The reduction in apoptotic cells in FaO cultures treated with TGFβ1 and co-administered with 50 µM this compound was significant at 24 hours. nih.gov

Furthermore, research using rat and mouse hepatocyte monolayers has shown that this compound can suppress apoptosis induced by other stimuli, including DNA damaging agents like etoposide (B1684455) and hydroxyurea (B1673989), and the agonistic anti-Fas antibody. nih.govoup.com This suggests a broader protective effect on hepatocytes against diverse apoptotic signals. nih.govoup.com

Hepatocyte monolayers have also been used to study the effects of this compound on gap junctional communication. This compound caused a time- and concentration-dependent inhibition of dye coupling in rat hepatocytes, a measure of gap junction function. oup.com A half-maximum inhibitory effect (IC50) was observed at approximately 50 µM this compound, a concentration that was not cytotoxic. oup.com This inhibitory effect was found to be reversible upon removal of this compound. oup.com

Cell SystemThis compound ConcentrationObserved EffectReference
Primary rat hepatocytes (monolayer)50 µMReversible maintenance of viability, significant decrease in spontaneous apoptosis. Reduced TGFβ1-induced apoptosis. nih.govsemanticscholar.org
FaO rat hepatoma cells (monolayer)50 µMSignificant reduction in TGFβ1-induced apoptosis. nih.gov
Rat or mouse hepatocyte monolayersPre-addition and continued exposure (concentration not specified for all stimuli)Suppressed apoptosis induced by TGFβ1, etoposide, hydroxyurea, and anti-Fas antibody. nih.govoup.com
Primary rat hepatocytes (monolayer)Time- and concentration-dependent (IC50 ~50 µM)Inhibition of dye coupling (gap junctional communication). Effect is reversible. oup.com

Subcellular Fractionation Studies

Subcellular fractionation is a technique used to separate different components of cells, such as organelles and cellular compartments, to study the localization and activity of specific molecules. This method has been applied in this compound research to investigate its interactions with cellular components and the distribution of proteins involved in its mechanism of action.

Studies involving subcellular fractionation of liver tissue from this compound-treated rats have been used to detect and quantify the activity of peroxisomal fatty acyl-coenzyme A oxidase, an enzyme induced by peroxisome proliferators like this compound. capes.gov.br

Furthermore, subcellular fractionation has been employed to investigate the mechanism of this compound-mediated inhibition of gap junctional communication. Analysis of NaOH soluble and insoluble fractions of cultured hepatocytes treated with this compound provided evidence that connexin 32 (Cx32) protein remained associated with the cell membrane, suggesting that the effect of this compound was not on the transport or assembly of Cx32 to the membrane. oup.com

Research on the peroxisome proliferator-binding protein (PPbP) in rat liver cytosol has also utilized fractionation techniques, including DEAE-cellulose chromatography, to purify and characterize this protein which binds to this compound. pnas.org This involved separating cellular components and isolating the protein based on its binding affinity and charge. pnas.org

Subcellular fractionation, often coupled with techniques like Western blotting, allows researchers to determine the cellular location of proteins and assess changes in their expression or modification in response to this compound treatment. oup.comrockefeller.edu

In Vivo Experimental Designs

In vivo studies using animal models are essential for understanding the systemic effects of this compound, its metabolism, distribution, and the complex interactions within a living organism. These studies often involve controlled administration of this compound to animals and subsequent analysis of various biological endpoints.

Dose-Response Investigations

Dose-response studies are fundamental in in vivo research to determine the relationship between the dose of a compound administered and the magnitude of the observed effect. These studies help establish effective doses and understand the potential range of responses.

In studies with this compound, dose-response investigations have been conducted in various animal species to assess its effects on parameters such as liver size, enzyme induction, and peroxisome proliferation. For example, male Sprague-Dawley rats and Syrian hamsters were administered this compound orally at varying doses (0.5-50 mg/kg/day for rats, 5-250 mg/kg/day for hamsters) for 21 days. nih.gov This study revealed dose-related increases in liver size and induction of peroxisomal and microsomal fatty acid oxidizing enzyme activities in rats and, to a lesser extent, in hamsters. nih.gov

Another dose-response study in rats and mice examined the effect of varying dietary concentrations of this compound (0.125% and 0.25%) on hepatic microbody (peroxisome) proliferation and catalase synthesis. nih.govnih.gov This research demonstrated a significant and sustained increase in peroxisome numbers at these dietary levels in both species. nih.govnih.gov

Dose-response relationships have also been investigated in the context of specific cellular processes in vivo, such as the stimulation of hepatic ornithine decarboxylase activity after single oral or intraperitoneal doses of this compound in rats. iarc.fr

Animal ModelDose RangeDurationKey Findings (Dose-Response)Reference
Male Sprague-Dawley rats0.5-50 mg/kg/day (oral)21 daysDose-related increases in liver size and induction of fatty acid oxidizing enzymes. nih.gov
Male Syrian hamsters5-250 mg/kg/day (oral)21 daysDose-related increases in liver size and induction of fatty acid oxidizing enzymes (less pronounced than in rats). nih.gov
Male and female rats, wild type and acatalasemic mice0.125% and 0.25% in dietVarying concentrationsSignificant and sustained increase in hepatic peroxisome numbers. nih.govnih.gov

Time-Course Studies

Time-course studies in in vivo settings are designed to observe how the effects of this compound develop and change over time following administration. These studies help understand the onset, duration, and reversibility of the compound's effects.

Research in rats has investigated the time course of this compound-induced effects, such as the stimulation of hepatic ornithine decarboxylase activity, which peaked at different times depending on the route of administration (19-24 hours after oral dose, 10 hours after intraperitoneal administration). iarc.fr

Time-course studies have also examined the duration of effects like the induction of drug-metabolizing enzymes in rat liver following this compound pretreatment. iarc.fr The reversibility of this compound's effects has been studied over time after withdrawal of the compound, observing the regression of hepatic changes like peroxisome proliferation. nih.govnih.gov

The time course of hepatocellular DNA synthesis in rats treated with this compound has been investigated over periods up to 30 days. oup.com While this compound increased the percentage of labeled hepatocytes significantly during the first 7 days of treatment, this replicative response did not persist through 30 days under the conditions of the study, unlike the effect of another peroxisome proliferator, WY-14643. oup.com

Molecular Biology Techniques

Molecular biology techniques are crucial for investigating the mechanisms by which this compound exerts its effects at the molecular level, including its interactions with receptors, its influence on gene expression, and its impact on cellular signaling pathways.

A key molecular target of this compound is the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates the expression of genes involved in lipid metabolism and other processes. researchgate.netrcsb.orgthermofisher.comnih.gov Molecular biology techniques such as reporter gene assays, Western blotting, and Northern blotting have been used to study the interaction of this compound with PPARα and its downstream effects.

Reporter gene assays, for example, can be used to assess the ability of this compound to activate PPARα and subsequently drive the expression of a reporter gene linked to a PPAR response element (PPRE). researchgate.net Studies have shown that this compound activates PPARα, leading to the transcriptional activation of target genes containing PPREs in their promoter regions. researchgate.net

Western blotting is a technique used to detect and quantify specific proteins in cell or tissue lysates. This has been applied in this compound research to examine the expression levels of proteins involved in apoptosis, gap junction communication (like Cx32 and Cx26), and enzymes induced by this compound, such as catalase. nih.govoup.comoup.comnih.govnih.govdepauw.edu For instance, Western blot analysis did not support a role for p53 or p21waf1 in etoposide-induced apoptosis in rat hepatocytes suppressed by this compound. nih.govoup.com

Northern blotting is used to detect and quantify specific mRNA molecules, providing insights into gene expression levels. This technique has been used to assess whether this compound affects the mRNA levels of genes like connexin 32. oup.com In one study, mRNA levels for Cx32 were unaffected by this compound during the time period when gap junction communication was inhibited. oup.com

Other molecular biology techniques relevant to this compound research include studies on DNA synthesis using methods like immunohistochemistry for bromodeoxyuridine incorporation oup.com, and investigations into protein acylation using radiolabeled compounds and analysis of protein adducts nih.gov. The cloning and expression of PPARα in mammalian cell systems are also facilitated by molecular biology techniques like RT-PCR and RACE. researchgate.net

TechniqueApplication in this compound ResearchKey Findings/PurposeReference
Reporter Gene AssaysAssessing PPARα activation by this compoundThis compound activates PPARα and drives expression of genes with PPREs. researchgate.net
Western BlottingDetecting and quantifying protein levelsExamining expression of apoptosis-related proteins, connexins, catalase, etc. Investigating protein modifications. nih.govoup.comoup.comnih.govnih.govdepauw.edu
Northern BlottingDetecting and quantifying mRNA levelsAssessing the impact of this compound on gene expression (e.g., Cx32 mRNA). oup.com
Immunohistochemistry (e.g., for BrdU)Quantifying DNA synthesis in tissuesAssessing hepatocellular proliferation in vivo. oup.com
Protein Acylation Studies (using radiolabeling)Investigating covalent binding of this compound to proteinsDemonstrating this compound-CoA conjugate formation and protein acylation. nih.gov
RT-PCR and RACECloning and expressing PPARαFacilitating studies on PPARα function and interaction with ligands. researchgate.net

Gene Expression Analysis (e.g., mRNA, Protein Levels)

Gene expression analysis is a fundamental approach in studying the effects of this compound, focusing on changes in the levels of messenger RNA (mRNA) and proteins. This compound is known to induce peroxisome proliferation, a process mediated through the activation of peroxisome proliferator-activated receptor alpha (PPARα). nih.govwikipedia.org Studies have investigated how this compound influences the mRNA levels of genes involved in peroxisomal and fatty acid metabolism.

For instance, research using primary cultures of adult rat hepatocytes treated with this compound demonstrated increased mRNA levels for peroxisomal enzymes, including those in the β-oxidation system and catalase. nih.gov A study observed an approximately fivefold increase in peroxisomal bifunctional enzyme mRNA and a twofold increase in catalase mRNA after 20 hours of this compound treatment in rat hepatocyte cultures. nih.gov This induction pattern in vitro was found to be similar to that observed in rats treated with this compound, highlighting the utility of this culture system for mechanistic studies on the early events induced by peroxisome proliferators. nih.gov

Conversely, studies examining the effect of this compound on PPARα mRNA levels in rat liver showed a decrease, while simultaneously observing an induction of PPARα target genes like P4504A1. nih.gov In primary rat hepatocytes, this compound treatment at 50 µM resulted in a 1.5-fold increase in PPARα protein levels. nih.gov These findings suggest complex regulatory mechanisms involving both mRNA and protein levels in response to this compound.

Another study utilizing Northern blot analysis found that mRNA levels for connexin 32 (Cx32), a major hepatocyte connexin, were unaffected by this compound treatment during a period when gap junctional intercellular communication was inhibited. oup.com This indicates that the observed inhibition was likely not due to alterations in Cx32 gene transcription. oup.com

Western Blot Analysis

Western blot analysis is a widely used technique to detect and quantify specific proteins in biological samples, providing insights into protein expression levels and modifications in response to this compound. This method has been applied in studies investigating this compound's effects on various proteins, including those involved in peroxisome proliferation, cell cycle regulation, and gap junction communication.

Western blotting has also been used to analyze the expression of cell cycle regulatory proteins in hepatocyte cultures treated with this compound. researchgate.net Studies investigating the suppression of apoptosis by this compound in rat hepatocytes used Western blot analysis to examine the role of proteins like p53 and p21waf1 in etoposide-induced apoptosis. oup.comnih.gov These analyses did not support a significant role for either p53 or p21waf1 in the observed etoposide-induced apoptosis in rat hepatocytes under the study conditions. oup.comnih.gov

Furthermore, Western blot analysis has been utilized to examine the phosphorylation status of PPARα. nih.govresearchgate.net Studies have shown that this compound treatment can lead to the rapid dephosphorylation of serines at positions 12 and 21 of PPARα. nih.govresearchgate.net

Reporter Gene Assays

Reporter gene assays are valuable tools for studying the transcriptional activity of specific genes or signaling pathways in response to compounds like this compound. These assays involve linking a reporter gene (whose product is easily detectable) to a promoter or response element of interest. Changes in reporter gene expression indicate how the test compound affects the activity of that regulatory DNA sequence.

This compound has been shown to activate reporter gene constructs containing peroxisome proliferator response elements (PPREs), which are the DNA binding sites for PPARα. nih.govnih.gov In transiently transfected human HepG2 cells co-expressing PPARα and RXRα, a reporter construct linked to a response element from the rat CYP4A1 gene was transcriptionally activated by this compound. nih.gov This demonstrates that this compound can directly activate PPARα-mediated gene transcription. Similarly, this compound treatment increased reporter gene activity in HepG2 cells transfected with a luciferase reporter gene containing PPRE consensus oligonucleotides from the fatty acyl coenzyme oxidase (FACO) gene. nih.govresearchgate.net

Reporter gene assays have also been used to investigate species differences in the response to peroxisome proliferators. nih.govnih.gov Studies comparing the induction of gene expression from the rat and human acyl-CoA oxidase (ACO) promoters using reporter gene assays showed that this compound could induce reporter gene expression from the rat ACO promoter in a concentration-dependent manner when co-transfected with mouse or human PPARα. nih.gov In contrast, the human ACO promoter was refractory to induction by a related peroxisome proliferator, regardless of the species origin of PPARα, suggesting differences in the promoter sequence contribute to species-specific responses. nih.gov

Furthermore, reporter gene assays have been employed to study the negative regulation of certain genes by this compound, such as CYP2C11. researchgate.netnih.gov These studies have shown that the negative regulation of a CYP2C11 reporter gene by this compound in HepG2 cells requires the co-expression of PPARα. researchgate.netnih.gov

Microscopic and Morphological Analyses

Microscopic and morphological analyses provide crucial visual evidence of the structural changes induced by this compound at the cellular and organelle levels, particularly in the liver, where peroxisome proliferation is a prominent effect.

Ultrastructural Examination of Liver Sections

Ultrastructural examination using electron microscopy allows for detailed visualization of cellular components and organelles within liver tissue. This technique has been extensively used to study the effects of this compound on hepatocyte morphology.

Studies involving ultrastructural examination of liver sections from this compound-treated rats and hamsters have consistently revealed a significant increase in the number of peroxisomes. nih.govnih.gov In some cases, these proliferated peroxisomes lacked the characteristic crystalline nucleoid observed in normal peroxisomes. nih.gov While this compound induced marked peroxisome proliferation in rats and hamsters, studies in guinea pigs and marmosets showed little effect on peroxisome numbers, highlighting species differences in the response to this compound. nih.gov Ultrastructural examination has also demonstrated that this compound can increase the size of peroxisomes in rats. nih.gov

Morphological examination, including ultrastructural analysis, is considered a key method for assessing peroxisome proliferation, often complementing biochemical assays of peroxisomal enzyme activities. scite.aiiarc.fr Quantitative morphometric analysis is recommended for assessing smaller increases in peroxisome numbers. iarc.fr

Assessment of Organelle Morphology and Number

Beyond peroxisomes, this compound's effects on the morphology and number of other organelles, such as mitochondria and the endoplasmic reticulum, have also been investigated, often in conjunction with peroxisome proliferation studies.

This compound is a potent inducer of hepatic microbody (peroxisome) proliferation, leading to a significant and sustained increase in the number of peroxisomes in rats and mice. scite.ainih.gov This increase in peroxisome population is often associated with increased activity and concentration of peroxisomal enzymes like catalase. scite.ainih.gov

While the primary focus regarding organelle changes induced by this compound is on peroxisome proliferation, the interplay between different organelles is also a subject of research. Peroxisomes are known to interact with other organelles, including mitochondria and the endoplasmic reticulum, and these interactions can influence organelle morphology and function. nih.govfrontiersin.org Although specific detailed findings on this compound's direct impact on the morphology and number of organelles other than peroxisomes were less prominent in the search results, the general understanding of peroxisome proliferators suggests potential broader effects on cellular compartments involved in lipid metabolism and detoxification.

Q & A

Basic Research Questions

Q. What experimental models are most appropriate for studying nafenopin’s peroxisome proliferation effects?

  • Methodological Guidance : Use catalase-deficient (catalasemic) rodent models, as this compound’s hepatocarcinogenic effects are well-documented in these strains. Male rats and mice are preferred due to their sensitivity to peroxisome proliferator-activated receptor (PPARα) agonists. Include controls to assess baseline catalase activity and liver histopathology .
  • Key Data : Hepatocellular carcinoma incidence reaches 80–100% in catalasemic mice after prolonged this compound exposure (e.g., 60–90 days) .

Q. How should researchers design dose-response studies for this compound to balance efficacy and toxicity?

  • Methodological Guidance : Use a logarithmic dose range (e.g., 0.1–100 mg/kg/day) in subchronic (28-day) and chronic (6–12 month) studies. Monitor hepatic peroxisome proliferation via catalase activity assays and PPARα activation markers. Include endpoints like liver-to-body weight ratios and histopathological scoring for hyperplasia .
  • Data Contradiction Note : Lower doses (<10 mg/kg) may show hypolipidemic effects without immediate carcinogenicity, complicating risk-benefit interpretations .

Q. What are the critical parameters for reproducing this compound-induced IGFBP-1 expression in rodent liver?

  • Methodological Guidance : Administer this compound intraperitoneally (5–10 mg/kg) in mildly fasted rodents to avoid insulin interference. Use quantitative RT-PCR for IGFBP-1 mRNA quantification and validate via Western blot. Fasting reduces insulin levels, enhancing PPARα-mediated IGFBP-1 induction .
  • Key Data : IGFBP-1 expression increases 3.1-fold in rats treated with this compound compared to controls .

Advanced Research Questions

Q. How can conflicting data on this compound’s carcinogenic pathways be resolved?

  • Methodological Guidance : Compare transcriptomic profiles from this compound-treated vs. control livers using RNA sequencing. Focus on PPARα-dependent pathways (e.g., fatty acid oxidation genes) vs. PPARα-independent mechanisms (e.g., oxidative stress markers like 8-OHdG). Use PPARα knockout models to isolate pathway-specific effects .
  • Contradiction Analysis : While PPARα activation is linked to carcinogenesis, this compound’s pancreatic tumorigenesis in rats may involve non-PPARα pathways, necessitating multi-omics approaches .

Q. What experimental strategies can elucidate this compound’s species-specific carcinogenicity?

  • Methodological Guidance : Conduct cross-species comparisons using humanized PPARα mouse models and human hepatocyte spheroids. Assess interspecies differences in PPARα binding affinity via chromatin immunoprecipitation (ChIP) and luciferase reporter assays .
  • Key Finding : Humans exhibit lower PPARα expression in hepatocytes than rodents, potentially explaining reduced carcinogenic risk in primates .

Q. How can researchers address the lack of teratogenicity data for this compound?

  • Methodological Guidance : Perform embryo-fetal development studies in pregnant rodents (e.g., OECD Guideline 414). Administer this compound during organogenesis (GD 6–15) and evaluate fetal malformations, resorptions, and maternal toxicity. Include in vitro assays like the embryonic stem cell test (EST) to assess developmental toxicity .

Data Interpretation & Reporting

Q. How should contradictory results between in vivo carcinogenicity and in vitro mutagenicity assays be contextualized?

  • Methodological Guidance : this compound’s non-mutagenic profile in Salmonella assays (Ames test) suggests epigenetic mechanisms (e.g., sustained PPARα activation). Use comet assays or γH2AX staining to detect DNA damage in this compound-treated hepatocytes. Contrast with known genotoxic carcinogens like aflatoxin B1 .

Q. What statistical methods are optimal for analyzing this compound’s tumor latency data?

  • Methodological Guidance : Apply Kaplan-Meier survival analysis with log-rank tests to compare tumor-free survival between treatment groups. Use Cox proportional hazards models to adjust for covariates like dose and body weight .

Tables for Key Findings

Endpoint Model System Result Reference
Hepatocellular carcinomaCatalasemic mice100% incidence at 90 days
IGFBP-1 inductionRats (oral this compound)4.9-fold mRNA increase
Pancreatic tumorsMale ratsLow incidence (<10%)
PPARα activationHuman hepatocytesWeak binding vs. rodent PPARα

Ethical & Reporting Standards

  • Reproducibility : Document experimental protocols in line with the Beilstein Journal of Organic Chemistry guidelines, including detailed supplementary methods for compound characterization .
  • Data Contradictions : Explicitly address discrepancies (e.g., PPARα-dependence vs. independence) in discussion sections, referencing IARC’s carcinogenicity evaluation framework .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nafenopin
Reactant of Route 2
Reactant of Route 2
Nafenopin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.